2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione
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Overview
Description
2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole core, followed by the introduction of the ethynyl and nitrobenzoyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Substitution: The ethynyl and nitrobenzoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione include other isoindole derivatives with different substituents. Examples include:
- 2-(3-ethynylphenyl)-isoindole-1,3-dione
- 5-(3-nitrobenzoyl)isoindole-1,3-dione
- 2-(3-ethynylphenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may impart unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12N2O5/c1-2-14-5-3-7-17(11-14)24-22(27)19-10-9-16(13-20(19)23(24)28)21(26)15-6-4-8-18(12-15)25(29)30/h1,3-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQKHOSZOLKWKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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